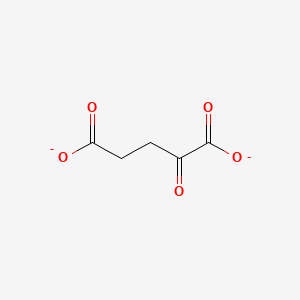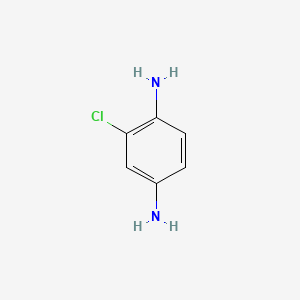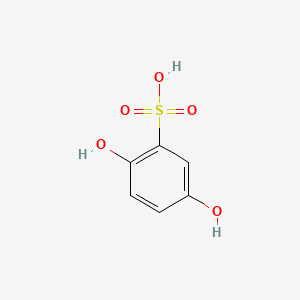
Cicloprofen
Overview
Description
Cicloprofen is a fluorene derivative that has been patented by the American pharmaceutical company E. R. Squibb as an anti-inflammatory agent . It is a potent inhibitor of the cyclooxygenase enzyme, which plays a crucial role in the inflammatory process .
Mechanism of Action
Target of Action
Cicloprofen is a potent cyclooxygenase inhibitor . Cyclooxygenase, also known as COX, is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.
Mode of Action
As a cyclooxygenase inhibitor, this compound works by blocking the action of the COX enzyme . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzyme, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in the alleviation of symptoms such as pain and inflammation.
Pharmacokinetics
Like many other drugs, it is believed to undergometabolic transformation . This likely involves hydroxylation of the fluorene rings and conjugation with glucuronic acid or sulfate, leading to stereospecific inversion . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, which are key mediators of these symptoms, this compound can effectively alleviate discomfort associated with conditions such as arthritis.
Biochemical Analysis
Biochemical Properties
Cicloprofen plays a significant role in biochemical reactions primarily through its inhibition of cyclooxygenase (COX) enzymes. It interacts with COX-1 and COX-2, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain . This interaction is crucial as it helps in alleviating symptoms associated with inflammatory conditions. Additionally, this compound has been shown to inhibit histamine release from human leukocytes, further contributing to its anti-inflammatory effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the release of histamine from leukocytes, which plays a role in allergic reactions . In cellular models, this compound has demonstrated the ability to reduce inflammation by modulating the activity of COX enzymes, thereby decreasing the production of pro-inflammatory mediators . This modulation affects cell signaling pathways involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active sites of COX-1 and COX-2 enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key players in the inflammatory response . The binding interactions of this compound with COX enzymes are crucial for its anti-inflammatory action. Additionally, this compound undergoes metabolic transformations, including hydroxylation and conjugation with glucuronic acid or sulfate, which may influence its pharmacological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, maintaining its anti-inflammatory properties over extended periods Long-term studies have indicated that this compound can sustain its anti-inflammatory effects without significant loss of potency .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at therapeutic doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, there may be an increased risk of toxicity, including gastrointestinal and renal complications . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . In phase I, it undergoes hydroxylation, primarily mediated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . In phase II, these metabolites are conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . These metabolic transformations are crucial for the drug’s elimination and influence its pharmacokinetic properties.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins . It is absorbed in the gastrointestinal tract and distributed to target tissues where it exerts its anti-inflammatory effects . The drug’s distribution is influenced by its binding to plasma proteins, which affects its bioavailability and therapeutic efficacy . Understanding the transport mechanisms is essential for optimizing its clinical use.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX enzymes . It may also localize to other cellular compartments depending on its metabolic state and interactions with other biomolecules . The targeting signals and post-translational modifications that direct this compound to specific compartments are areas of ongoing research. Understanding its subcellular localization is vital for elucidating its precise mechanisms of action.
Preparation Methods
The synthesis of cicloprofen involves several steps. One common method includes the Friedel-Crafts reaction of fluorene with methyl α-chloro-α-(methylthio)acetate, followed by methylation and reductive desulfurization . The final step involves the hydrolysis of methyl 2-(2-fluorenyl)propionate to yield this compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Cicloprofen undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can undergo substitution reactions, particularly at the fluorene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cicloprofen has several scientific research applications:
Chemistry: It is used as a model compound in studies involving cyclooxygenase inhibitors.
Biology: this compound is studied for its effects on inflammatory processes and its potential therapeutic applications.
Comparison with Similar Compounds
Cicloprofen is similar to other non-steroidal anti-inflammatory drugs such as naproxen, ibuprofen, ketoprofen, flurbiprofen, suprofen, indoprofen, and carprofen . What sets this compound apart is its unique fluorene structure, which contributes to its specific pharmacological properties . While all these compounds inhibit the cyclooxygenase enzyme, this compound’s distinct structure may offer different pharmacokinetic and metabolic profiles .
Properties
IUPAC Name |
2-(9H-fluoren-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-10(16(17)18)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,10H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXFKKPEBXIPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865842 | |
| Record name | 2-(9H-Fluoren-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36950-96-6 | |
| Record name | (±)-Cicloprofen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36950-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cicloprofen [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CICLOPROFEN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(9H-Fluoren-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90865842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cicloprofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CICLOPROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/325708J22C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

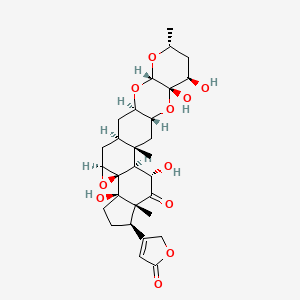
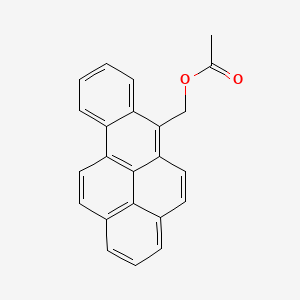

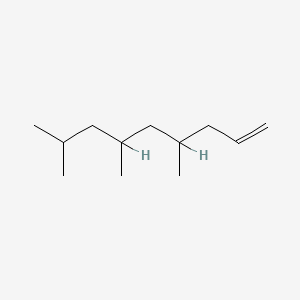
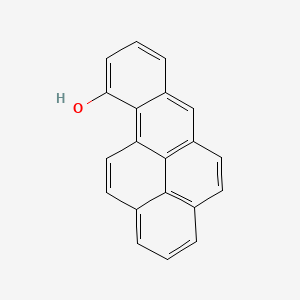
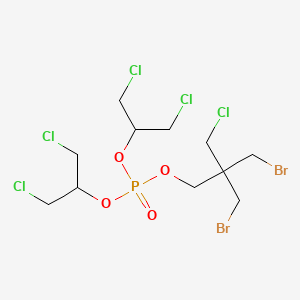

![4-[(1-Naphthalenylamino)-oxomethyl]benzene-1,3-dicarboxylic acid](/img/structure/B1197940.png)

